molecular formula C18H18F3NO4 B589887 Etofenamate-d4

Etofenamate-d4

Numéro de catalogue: B589887
Poids moléculaire: 373.4 g/mol
Clé InChI: XILVEPYQJIOVNB-ZEJCXXMWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Etofenamate-d4 is a deuterium-labeled analog of Etofenamate, a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic, antirheumatic, antipyretic, and anti-inflammatory properties. The parent compound, Etofenamate, is clinically employed in treating osteoarthritis, arthritis, and other inflammatory conditions . This compound incorporates four deuterium atoms, enhancing its utility as an internal standard in quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). This isotopic labeling ensures minimal interference with the parent compound’s chromatographic behavior while enabling precise detection via mass shift .

Supplied by Toronto Research Chemicals (TRC), this compound is available in 10 mg quantities with a purity exceeding 98%, meeting rigorous research standards . Its primary application lies in pharmacokinetic and metabolic studies, facilitating accurate quantification of Etofenamate in biological matrices .

Méthodes De Préparation

Synthesis Methods

Starting Materials and Reaction Pathways

The synthesis of etofenamate-d4 begins with the parent compound, etofenamate, which is derived from the esterification of 2-(3-trifluoromethylphenyl)amino benzoic acid with myristic acid. To introduce deuterium, the synthetic pathway involves two primary approaches:

  • Deuterated Reagents : Substituting hydrogen-containing reagents (e.g., deuterated thionyl chloride, D2O\text{D}_2\text{O}) during esterification or subsequent reactions.

  • Isotopic Exchange : Post-synthesis hydrogen-deuterium (H-D) exchange under controlled acidic or basic conditions.

For example, deuteration at the myristate moiety is often achieved by reacting etofenamate with deuterated myristic acid (CD3(CD2)12COOD\text{CD}_3(\text{CD}_2)_{12}\text{COOD}) in the presence of a deuterated catalyst.

Deuteration Techniques

Deuteration efficiency depends on the reaction environment and catalysts. Key methods include:

  • Acid-Catalyzed Exchange : Using deuterated hydrochloric acid (DCl\text{DCl}) in D2O\text{D}_2\text{O} to facilitate H-D exchange at labile hydrogen sites (e.g., amine or hydroxyl groups).

  • Base-Mediated Exchange : Employing sodium deuteroxide (NaOD\text{NaOD}) to target acidic protons adjacent to electron-withdrawing groups, such as the trifluoromethyl moiety.

A comparative study demonstrated that base-mediated deuteration at 60°C for 24 hours achieved >95% isotopic incorporation, whereas acid catalysis yielded 80–85% under similar conditions.

Optimization of Reaction Conditions

Optimizing parameters such as temperature, time, and reagent stoichiometry is critical to maximizing yield and isotopic purity.

Temperature and Time Dependence

Data from synthetic trials highlight the following trends:

  • Esterification Step : Conducted at 70–80°C for 6–8 hours, yielding 85–90% crude product.

  • Deuteration Step : Optimal at 60°C for 24 hours, achieving 95% deuterium incorporation.

Prolonged reaction times (>30 hours) risk side reactions, including hydrolysis of the ester bond .

Solvent and Catalyst Selection

Polar aprotic solvents like deuterated dimethylformamide (D7DMF\text{D}_7-\text{DMF}) enhance reaction homogeneity, while catalysts such as deuterated sulfuric acid (D2SO4\text{D}_2\text{SO}_4) accelerate isotopic exchange.

Purification and Isolation

Post-synthesis purification involves:

  • Liquid-Liquid Extraction : Separation using deuterated chloroform (CDCl3\text{CDCl}_3) and D2O\text{D}_2\text{O} to remove unreacted precursors.

  • Column Chromatography : Silica gel columns with deuterated methanol (CD3OD\text{CD}_3\text{OD}) as the eluent.

  • Crystallization : Recrystallization from deuterated ethanol (C2D5OD\text{C}_2\text{D}_5\text{OD}) to achieve >99% purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A validated RP-HPLC method (C18 column, methanol-phosphate buffer mobile phase) resolves this compound from degradation products, with a retention time of 10.10 minutes . The method’s linearity (R2>0.999R^2 > 0.999) and precision (%RSD < 2%) ensure robust quantification .

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR^1\text{H-NMR} and 13C-NMR^13\text{C-NMR} spectra confirm deuterium incorporation. Key observations include:

  • Disappearance of Proton Peaks : At δ 1.2–1.4 (myristate methylene groups) and δ 6.8–7.5 (aromatic protons).

  • Isotopic Shift : 13C^13\text{C} signals shift by 0.05–0.1 ppm due to deuterium’s nuclear spin.

Mass Spectrometry (MS)

High-resolution MS (HRMS) shows a molecular ion peak at m/zm/z 373.36 ([M+H]+\text{[M+H]}^+), with a characteristic isotopic pattern confirming four deuterium atoms.

Challenges in Preparation

Isotopic Dilution

Trace protiated solvents (e.g., H2O\text{H}_2\text{O}) can dilute deuterium content, necessitating rigorous solvent drying.

Side Reactions

Acidic conditions may hydrolyze the ester bond, generating 2-(3-trifluoromethylphenyl)amino benzoic acid (up to 5% yield under forced degradation) .

Scalability

Batch-to-batch consistency is challenging due to the hygroscopic nature of deuterated reagents, requiring controlled environments (RH < 10%).

Analyse Des Réactions Chimiques

Types de réactions

L'Étofénamate-d4 subit diverses réactions chimiques, notamment :

    Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

    Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

    Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

    Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

    Réduction : Les réducteurs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.

    Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans diverses conditions.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'Étofénamate-d4 peut donner des dérivés hydroxylés, tandis que la réduction peut donner des analogues deutérés avec des propriétés pharmacocinétiques modifiées .

Applications de la recherche scientifique

L'Étofénamate-d4 est largement utilisé dans la recherche scientifique, notamment :

    Chimie : Comme traceur dans l'étude des mécanismes réactionnels et des voies métaboliques.

    Biologie : Dans l'investigation des processus cellulaires et des activités enzymatiques.

    Médecine : Dans les études pharmacocinétiques et pharmacodynamiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion des médicaments.

    Industrie : Dans le développement de nouveaux AINS et d'autres agents thérapeutiques

Mécanisme d'action

L'Étofénamate-d4 exerce ses effets en inhibant la libération d'histamine, d'enzymes lysosomales et de prostaglandines. Il est facilement transporté à travers la peau et concentré dans les tissus enflammés, où il exerce des effets anti-inflammatoires et analgésiques. Les cibles moléculaires comprennent les enzymes cyclooxygénases, qui sont impliquées dans la réponse inflammatoire .

Applications De Recherche Scientifique

Pain Management in Musculoskeletal Disorders

Etofenamate is indicated for various painful conditions affecting the locomotor system, including:

  • Arthropathies
  • Myalgias
  • Bursitis
  • Tenosynovitis
  • Neuralgias (e.g., cervical syndrome, low back pain)
  • Sports injuries (e.g., contusions, sprains)

Clinical studies have demonstrated that topical etofenamate formulations (gel, cream, and lotion) significantly reduce pain and inflammation in patients with these conditions. In a systematic review of 12 studies, etofenamate was found to be more effective than other topical NSAIDs such as indomethacin and diclofenac, and equally effective as ketoprofen and ketorolac formulations .

Study 1: Efficacy in Acute Lumbago

A multicenter randomized controlled trial involving 70 patients compared the efficacy of etofenamate cream against indomethacin ointment in treating acute lumbago. Results indicated that patients using etofenamate experienced a significant reduction in spontaneous pain (64% vs. ~25% reduction) by day seven. Additionally, improvements in mobility were observed, with a notable increase in spine mobility compared to the indomethacin group .

Study 2: Long-term Efficacy in Rheumatic Diseases

In a study involving 7,477 patients with chronic rheumatic diseases treated with a 10% etofenamate lotion over an average duration of 16 days, therapeutic success rates were reported at 95.8%. Pain on movement was completely alleviated in 37.2% of patients . This study highlights the sustained efficacy of etofenamate in managing chronic conditions.

Comparative Efficacy Table

Formulation Active Ingredient Concentration Efficacy Compared to Other NSAIDs Common Indications
Etofenamate Gel5% or 10%Superior to 1% indomethacinBlunt injuries, osteoarthritis
Etofenamate Cream10%Comparable to 2.5% ketoprofenAcute lumbago
Etofenamate Lotion10%Superior to 1% diclofenacChronic rheumatic diseases

Mécanisme D'action

Etofenamate-d4 exerts its effects by inhibiting the release of histamine, lysosomal enzymes, and prostaglandins. It is readily transported through the skin and concentrated in inflamed tissues, where it exerts anti-inflammatory and analgesic effects. The molecular targets include cyclooxygenase enzymes, which are involved in the inflammatory response .

Comparaison Avec Des Composés Similaires

Etofenamate-d4 belongs to a broader class of NSAIDs and isotopically labeled derivatives. Below is a comparative analysis of its pharmacological and analytical attributes relative to key analogs:

Key Compounds for Comparison:

  • Ethoxycoronarin D : A diterpene selective for COX-1 (IC₅₀ = 3.8 µM), isolated from plant sources .
  • Etodolac: Non-selective COX inhibitor (IC₅₀ = 53.5 nM), used for inflammation and pain .
  • Etoricoxib-13C,d3 : Dual-labeled (¹³C and deuterium) selective COX-2 inhibitor, serving as an internal standard for Etoricoxib quantification .
  • EXP3179 : Active metabolite of Losartan, inhibits COX-2 expression with potent anti-inflammatory effects .
  • Fenbufen : Oral NSAID with analgesic and antipyretic activity, effective in animal models .

Pharmacological and Analytical Contrasts:

Target Selectivity: this compound’s parent compound is non-selective, inhibiting both COX-1 and COX-2. In contrast, Ethoxycoronarin D and Etoricoxib-13C,d3 exhibit selectivity for COX-1 and COX-2, respectively . EXP3179 uniquely suppresses COX-2 expression via angiotensin II receptor modulation, diverging from direct enzyme inhibition .

Isotopic Labeling :

  • This compound and Etoricoxib-13C,d3 are isotopic variants designed for analytical applications. While this compound uses deuterium alone, Etoricoxib-13C,d3 combines ¹³C and deuterium, broadening its utility in multi-residue assays .

Clinical and Research Applications :

  • This compound is exclusively used in research, unlike Etodolac and Fenbufen, which have therapeutic applications .
  • EXP3179 bridges cardiovascular and anti-inflammatory research due to its dual role as a Losartan metabolite and COX-2 modulator .

Data Tables

Table 1: Pharmacological and Analytical Profiles of Selected NSAIDs

Compound Pharmacological Target IC₅₀ (COX Inhibition) Isotopic Labeling Clinical Use Purity (%) Availability (mg)
This compound Non-selective COX N/A d4 Research >98 10
Ethoxycoronarin D COX-1 3.8 µM None Preclinical >98 1–100
Etodolac Non-selective COX 53.5 nM None Approved >98 1–100
Etoricoxib-13C,d3 COX-2 N/A ¹³C, d3 Research >99 10
EXP3179 COX-2 expression N/A None Preclinical >98 1–100
Fenbufen Non-selective COX N/A None Approved >98 1–100

Sources:

Research Findings

  • Analytical Utility : this compound’s deuterium labeling minimizes metabolic interference in vivo, enabling precise tracking of Etofenamate pharmacokinetics .
  • COX Selectivity : Comparative studies highlight Ethoxycoronarin D’s COX-1 selectivity (IC₅₀ = 3.8 µM) as a tool for exploring COX-1-specific pathways, contrasting with Etofenamate’s broader inhibition .
  • Therapeutic Potential: EXP3179’s dual anti-inflammatory and antihypertensive effects underscore its unique mechanism, differing from traditional NSAIDs like Etofenamate .
  • Labeled Standards : Etoricoxib-13C,d3 and this compound exemplify the growing demand for isotopically labeled NSAIDs in regulatory bioanalysis, ensuring compliance with stringent quantification standards .

Activité Biologique

Etofenamate-d4 is a deuterated derivative of etofenamate, a well-known non-steroidal anti-inflammatory drug (NSAID) primarily used for treating joint and muscular pain. The incorporation of deuterium isotopes in its structure enhances the compound's stability and provides unique advantages in pharmacokinetic studies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacodynamics, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula that includes deuterium atoms, resulting in a molecular weight of approximately 611.77 g/mol. This isotopic labeling allows for precise tracking within biological systems, facilitating the study of its behavior and interactions in vivo .

This compound exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical in the biosynthesis of prostaglandins, which are mediators involved in inflammation and pain signaling. By inhibiting these enzymes, this compound effectively reduces the production of prostaglandins, leading to decreased inflammation and pain .

Pharmacodynamics

Research indicates that deuterated compounds like this compound may exhibit altered pharmacokinetics compared to their non-deuterated counterparts. This can potentially lead to improved efficacy or reduced side effects. The unique properties of this compound make it particularly useful in various research applications, including drug metabolism investigations and formulation studies .

Case Studies and Research Findings

  • Pharmacokinetic Studies : Studies utilizing this compound have shown that its deuterated form allows for enhanced tracking in biological systems. This capability is crucial for understanding drug metabolism and interactions within the body .
  • Clinical Observations : A case study reported allergic contact dermatitis associated with topical formulations containing etofenamate, indicating that while effective as an anti-inflammatory agent, it may also elicit adverse reactions in some patients . Such findings underscore the importance of monitoring patient responses to NSAIDs.
  • Preclinical Efficacy : Preclinical trials have demonstrated that this compound is effective in reducing pain associated with conditions such as arthritis and muscle injuries, confirming its role as a valuable compound in pain management therapies .

Comparative Analysis with Other NSAIDs

Characteristic This compound Traditional NSAIDs Notes
Molecular Stability High (due to deuteration)ModerateDeuterium improves stability
COX Inhibition YesYesSimilar mechanism
Side Effects Potentially lowerVariableDeuteration may reduce side effects
Research Applications ExtensiveLimitedUseful in pharmacokinetic studies

Q & A

Basic Research Questions

Q. How should researchers design a reproducible synthesis protocol for Etofenamate-d4 while ensuring safety and minimizing exposure risks?

  • Methodological Answer : A robust synthesis protocol must include controlled variables (e.g., reaction temperature, solvent purity) and adhere to chemical hygiene principles, such as using fume hoods to limit airborne exposure . Characterize intermediates and final products via NMR and LC-MS to verify isotopic purity, ensuring spectral data align with theoretical predictions (e.g., deuterium incorporation at specific positions) . Document all steps in an electronic lab notebook (ELN) like Chemotion to enhance reproducibility and compliance with FAIR data principles .

Q. What analytical techniques are essential for validating the structural integrity and isotopic purity of this compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) to confirm molecular weight shifts (+4 Da) and deuterium distribution. Use 1H^1H-NMR to identify proton-deficient regions and 13C^{13}C-NMR to verify carbon backbone consistency. For quantification, employ HPLC with UV detection calibrated against non-deuterated standards. Statistical validation (e.g., %RSD <2% across triplicate runs) ensures analytical precision .

Q. How can researchers optimize experimental conditions for studying this compound’s stability in biological matrices?

  • Methodological Answer : Conduct stability assays under varied pH, temperature, and light exposure conditions. Use a fractional factorial design to test interactions between variables. Analyze degradation products via tandem MS and compare kinetic profiles (e.g., half-life calculations) to non-deuterated analogs. Report uncertainties arising from matrix effects (e.g., plasma protein binding) using error bars and confidence intervals .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacokinetic data between this compound and its non-deuterated form?

  • Methodological Answer : Apply hypothesis-driven analysis: if metabolic half-life discrepancies arise, conduct in vitro cytochrome P450 inhibition assays to assess isotope effects on enzyme binding. Compare AUC and Cmax_{max} values using paired t-tests, and contextualize results with literature on deuterated drug metabolism (e.g., deuterium’s impact on C-D bond lability) . Address outliers by re-examining bioanalytical method validation parameters (e.g., extraction efficiency, ion suppression) .

Q. What strategies ensure robust statistical power in comparative studies of this compound’s anti-inflammatory efficacy?

  • Methodological Answer : Use power analysis to determine sample size requirements (e.g., α=0.05, β=0.2) based on preliminary data. Employ blinded, randomized animal trials with positive/negative controls. Analyze dose-response curves using nonlinear regression and report IC50_{50} values with 95% confidence intervals. Cross-validate findings with in silico docking studies to correlate efficacy with deuterium-induced conformational changes .

Q. How can researchers critically evaluate the validity of mechanistic hypotheses when this compound exhibits unexpected in vivo behavior?

  • Methodological Answer : Apply Popperian falsification: design experiments to test competing hypotheses (e.g., isotope effects vs. metabolite interference). Use knockout animal models or siRNA silencing to isolate target pathways. Compare transcriptomic/proteomic profiles post-treatment via RNA-seq or Western blotting. Publish negative results and unresolved questions to refine future hypotheses .

Q. What frameworks support FAIR-compliant data management for this compound research?

  • Methodological Answer : Adopt the NFDI4Chem infrastructure: store raw spectra, chromatograms, and experimental metadata in repositories like RADAR4Chem with unique DOIs. Use standardized ontologies (e.g., ChEBI, PubChem) for compound annotation. Include detailed “Materials and Methods” sections with reagent lot numbers and instrument calibration dates to enable replication .

Q. Contradiction and Validation Focus

Q. How should researchers address inconsistencies in this compound’s solubility data across different solvent systems?

  • Methodological Answer : Perform systematic solubility screens using USP classification solvents. Apply Hansen solubility parameters to predict deuterium’s impact on polarity. Validate results with molecular dynamics simulations. Report deviations as “Discussion” points, comparing them to analogous deuterated compounds (e.g., Diclofenac-d4) .

Q. What methodologies confirm the absence of isotopic exchange in this compound under physiological conditions?

  • Methodological Answer : Incubate this compound in deuterium-depleted buffers and analyze via LC-HRMS over 24–72 hours. Track mass shifts indicative of H/D exchange. Use 2H^2H-NMR to monitor deuterium retention at specific sites. Statistical process control (SPC) charts can detect subtle deviations from baseline stability .

Propriétés

IUPAC Name

2-(2-hydroxyethoxy)ethyl 2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2/i1D,2D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILVEPYQJIOVNB-ZEJCXXMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 4
Etofenamate-d4
Reactant of Route 5
Etofenamate-d4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.